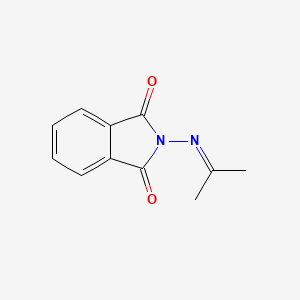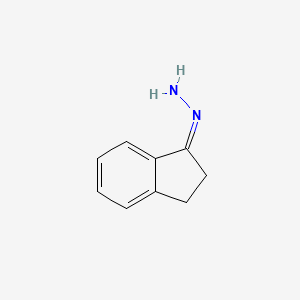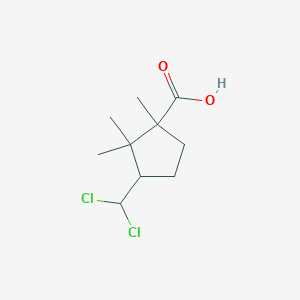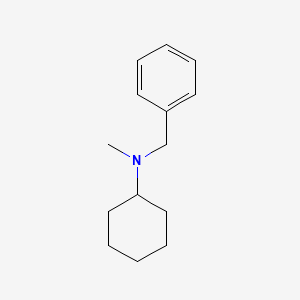
1-(4-Chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-1-phenyl-2-(3-pyridyl)ethan-1-ol is a diarylmethane.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
- Green and Efficient Synthesis: A study by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a water-cyclohexane system using recombinant E. coli. This approach is noted for its green, economic efficiency and high mass transfer efficiency in a microreaction system (Chen et al., 2021).
Molecular Structure and Docking Studies
- Antimicrobial and Anti-inflammatory Agents: Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing potent antibacterial and anti-inflammatory activities. These compounds were synthesized using microwave irradiation, which proved to be more efficient than conventional methods (Ravula et al., 2016).
- Molecular Docking and Antimicrobial Activity: A study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, and quantum chemical analysis of CPPPM molecules. This research included molecular docking and demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).
Chemical Synthesis and Characterization
- Synthesis of Pyridinyl Alcohols: Research by Tole et al. (2017) involved the synthesis of pyridinyl alcohols and their corresponding ruthenium carbene complexes. These complexes showed high stability, selectivity, and activity in alkene metathesis at high temperatures (Tole et al., 2017).
- Asymmetric Bioreduction in Ionic Liquid Media: A study by Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols. This process utilized a novel biocatalyst and was performed in ionic liquid media, demonstrating excellent enantioselectivity (Xu et al., 2017).
Applications in Drug Development
- Synthesis of Anti-allergic Drug Intermediates: Ni et al. (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, an important chiral intermediate of the anti-allergic drug Betahistine. This was achieved using a biotransformation reaction catalyzed by Kluyveromyces sp. in an aqueous two-phase system (Ni et al., 2012).
Propiedades
Número CAS |
57758-68-6 |
|---|---|
Fórmula molecular |
C19H16ClNO |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol |
InChI |
InChI=1S/C19H16ClNO/c20-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)13-15-5-4-12-21-14-15/h1-12,14,22H,13H2 |
Clave InChI |
NRTPWWLOZYKDOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
Otros números CAS |
57758-68-6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B1657591.png)


![1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine](/img/structure/B1657596.png)
![2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B1657599.png)


![N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B1657607.png)
![2-[(4-Chlorobenzoyl)amino]pentanedioic acid](/img/structure/B1657609.png)
![N-{(1E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(1H-pyrrol-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B1657610.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B1657611.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B1657612.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B1657613.png)